molecular formula C7H5NO2S B13181934 Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Cat. No.: B13181934
M. Wt: 167.19 g/mol
InChI Key: HMPNIQYXLWWEIC-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Thiazole derivative + Propargyl bromide → this compound
  • Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
  • 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
  • 2-Aminothiazole derivatives

Uniqueness

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a thiazole derivative characterized by its unique molecular structure, which includes a thiazole ring and an alkyne functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H7_{7}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : Approximately 167.18 g/mol
  • Functional Groups : Thiazole ring, alkyne group, methyl ester

The presence of the thiazole moiety is significant for its biological interactions, as it can participate in hydrogen bonding and π-π interactions with various biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting cellular processes critical for bacterial survival.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. For instance, in vitro studies revealed that this compound could induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell cycle regulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, which is crucial for its therapeutic potential. The interaction with target enzymes is mediated through its thiazole ring, which allows it to bind effectively to active sites or allosteric sites of enzymes. This binding can lead to the disruption of metabolic pathways essential for disease progression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The thiazole ring facilitates binding to enzymes, inhibiting their activity.
  • Cellular Pathway Disruption : By interfering with key signaling pathways within cells, the compound can induce apoptosis and halt cell proliferation.

Ongoing research aims to elucidate the precise molecular interactions and structural requirements for optimal activity against specific biological targets .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by modifications on the thiazole ring and alkyne group. Variations in these structures can significantly alter the compound's potency against microbial and cancerous cells. For example:

  • Substituents on the thiazole ring can enhance or reduce binding affinity to target proteins.

This highlights the importance of SAR studies in developing more potent derivatives of this compound.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with other thiazole derivatives reveals distinct biological profiles:

Compound NameBiological ActivityNotable Features
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoateAntimicrobial, anticancerSimilar structure but different SAR
2-AminothiazoleAntimicrobial, anticancerKnown for broad-spectrum activity
Thiazole derivativesVaries; generally antimicrobial/anticancerDiverse applications across fields

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated significant inhibition against E. coli with an IC50 value indicating potent antibacterial activity.
  • Anticancer Potential : In vitro assays indicated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Enzyme Inhibition Studies : Research highlighted its ability to inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-11-8-6/h4-5H,1H3

InChI Key

HMPNIQYXLWWEIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=NSC=C1

Origin of Product

United States

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